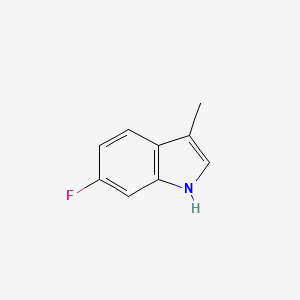

6-fluoro-3-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFGKRQBSCLQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-fluoro-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters, and synthetic drugs. The strategic incorporation of fluorine into these privileged structures is a well-established strategy to modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 6-fluoro-3-methyl-1H-indole, a fluorinated derivative of the naturally occurring compound skatole (3-methylindole)[3], represents a valuable building block for the synthesis of novel therapeutic agents. Its unique electronic properties make it a compound of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications.

Core Properties and Identification

This compound is a white solid at room temperature.[4] The introduction of a fluorine atom at the 6-position of the indole ring significantly influences the molecule's electronic distribution without drastically increasing its steric bulk, a feature highly desirable in drug design.

| Property | Value | Reference(s) |

| CAS Number | 1011484-23-3 | [5] |

| Molecular Formula | C₉H₈FN | [5] |

| Molecular Weight | 149.17 g/mol | [6] |

| Appearance | White Solid | [4] |

| Melting Point | 100-101 °C | [4] |

| Purity | Commercially available at ≥97% purity | |

| Storage | Store sealed in a dry place at room temperature | |

| InChI Key | BKFGKRQBSCLQNL-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis.[7][8] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with a ketone or aldehyde.[8] For the synthesis of this compound, the logical precursors are 4-fluorophenylhydrazine and acetone (propan-2-one).

The causality behind this choice lies in the mechanism of the Fischer synthesis. The reaction proceeds through a-sigmatropic rearrangement of the protonated enehydrazine tautomer.[8] The use of acetone as the carbonyl component directly installs the required methyl group at the 3-position of the resulting indole ring. The 4-fluorophenylhydrazine ensures that the fluorine atom is positioned at the 6-position of the final indole product.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a generalized procedure and may require optimization for scale and specific laboratory conditions.

Step 1: Formation of 4-fluorophenylhydrazone of Acetone

-

Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add acetone (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

-

The hydrazone can be isolated by filtration, or the reaction mixture can be carried forward directly to the next step.

Step 2: Acid-Catalyzed Cyclization

-

To the hydrazone from the previous step, add an acid catalyst. Common choices include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride (ZnCl₂).[8][9]

-

Heat the reaction mixture, typically between 80-150 °C, for 1-4 hours. The choice of temperature and catalyst is crucial; stronger acids or higher temperatures can lead to side reactions or decomposition. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice water.

-

Neutralize the mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

Step 3: Work-up and Purification

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude solid product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford pure this compound.

Spectroscopic Characterization

Verification of the structure of the synthesized compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. Based on published data, the following spectral characteristics are expected for this compound.[4]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H NMR (500 MHz, CDCl₃) | 7.88 | s | N-H |

| 7.49 | dd, J = 8.6, 5.4 Hz | H-4 | |

| 7.04 | dd, J = 9.7, 2.2 Hz | H-7 | |

| 6.96 | s | H-2 | |

| 6.91 | td, J = 9.6, 2.2 Hz | H-5 | |

| 2.34 | s | CH₃ | |

| ¹³C NMR (125 MHz, CDCl₃) | 161.10, 159.22 (d) | C-6 (C-F) | |

| 136.29, 136.19 (d) | C-7a | ||

| 125.05 | C-3a | ||

| 121.86 | C-2 | ||

| 119.65, 119.57 (d) | C-4 | ||

| 111.96 | C-3 | ||

| 108.03, 107.83 (d) | C-5 | ||

| 97.42, 97.21 (d) | C-7 | ||

| 9.72 | CH₃ | ||

| ¹⁹F NMR (470 MHz, CDCl₃) | -121.75 | s | C6-F |

Note: The splitting (d) observed in the ¹³C NMR spectrum for carbons near the fluorine atom is due to C-F coupling.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of tryptophan and interact with a wide range of biological targets.[10] The introduction of a fluorine atom can enhance biological activity by improving metabolic stability (blocking sites of oxidative metabolism) and increasing binding affinity through favorable electrostatic interactions.[1]

While direct biological studies on this compound are limited, its utility is demonstrated through its incorporation into more complex molecules with significant therapeutic potential. A notable example is its use as a precursor for a novel class of indole-chalcone derivatives.

Case Study: Microtubule Targeting Anticancer Agents

A recent study highlighted the potent cytotoxic activity of (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (a derivative synthesized from this compound) against metastatic colorectal cancer cells, including those resistant to the standard chemotherapeutic agent oxaliplatin.[11]

Mechanism of Action: This class of compounds was found to act as microtubule depolymerizing agents.[11] Microtubules are critical components of the cellular cytoskeleton, essential for cell division (mitosis), cell structure, and intracellular transport. By disrupting microtubule dynamics, these agents induce cell cycle arrest in the G2/M phase, ultimately leading to apoptosis (programmed cell death) in cancer cells.[11] This mechanism is shared by highly successful anticancer drugs like the taxanes (e.g., paclitaxel) and vinca alkaloids.

The study demonstrated that the 6-fluoro substitution on the indole ring was a key contributor to the high potency of the lead compound, which exhibited activity in the single-digit nanomolar range against resistant cancer cell lines.[11] This underscores the value of this compound as a key starting material for the development of next-generation oncology drugs.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Measures: Standard laboratory safety protocols should be followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a synthetically accessible and valuable building block for medicinal chemistry and drug discovery. Its properties are well-defined by a melting point of 100-101 °C and distinct NMR spectral data. The classic Fischer indole synthesis provides a reliable route for its preparation. The demonstrated success of its derivatives as potent microtubule-targeting anticancer agents highlights the significant potential of this scaffold. For researchers and drug development professionals, this compound offers a strategic entry point for creating novel, fluorinated therapeutics designed to address pressing medical needs, particularly in the field of oncology.

References

-

Supporting information for "Iridium-Catalyzed Methylation of Indoles and Pyrroles with Methanol". The Royal Society of Chemistry.

-

Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols. Benchchem.

-

6-Fluoro-2-methyl-1H-indole | 40311-13-5. Sigma-Aldrich.

-

Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. ACS Pharmacology & Translational Science.

-

Fischer indole synthesis. Grokipedia.

-

Fischer indole synthesis. Wikipedia.

-

A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole. Benchchem.

-

6-Fluoro-2,3-dihydro-1H-indole. Chem-Impex.

-

Fischer Indole Synthesis. Organic Chemistry Portal.

-

This compound | 1011484-23-3. Sigma-Aldrich.

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.

-

Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.

-

6-FLUORO-1H-INDOLE-3-CARBOXYLIC ACID METHYL ESTER | 649550-97-0. Chemicalbook.

-

The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). Ningbo Inno Pharmchem Co.,Ltd.

-

Methyl 1H-indole-3-carboxylate. Magritek.

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ACS Omega.

-

6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole. Vulcanchem.

-

This compound. Fluorochem.

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

-

6-Fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 | CID 28806318. PubChem.

-

3-bromo-6-fluoro-2-methyl-1H-indole | C9H7BrFN | CID 10125201. PubChem.

-

1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... ResearchGate.

-

6-Fluoro-1H-indole-3-carboxylic acid. PubMed Central.

-

6-Fluoro-3-(2-aminobutyl)indole. Chemo Dynamics.

-

This compound. Merck.

-

This compound. Lab-Chemicals.Com.

-

Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. MDPI.

-

6-FLUORO-AMT. precisionFDA.

-

Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

-

skatole, 83-34-1. The Good Scents Company.

-

6-fluoro-9H-pyrido[2,3-b]indole | CAS#:78750-84-2. Chemsrc.

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. skatole, 83-34-1 [thegoodscentscompany.com]

- 4. rsc.org [rsc.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound - [sigmaaldrich.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 11. pubs.acs.org [pubs.acs.org]

6-fluoro-3-methyl-1H-indole spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-fluoro-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic scaffold utilized in medicinal chemistry and materials science. Its structural integrity is paramount for its function and efficacy in downstream applications. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and verify the structure of this compound. By integrating field-proven insights with foundational principles, this document serves as an authoritative reference for scientists engaged in the synthesis, quality control, and application of substituted indoles.

Molecular Structure and Numbering

A precise understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound, with standard IUPAC numbering, is presented below. This numbering convention will be used throughout this guide for peak assignments.

Figure 1: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the electronic environment and connectivity of each atom.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent signal.[1]

-

Internal Standard: Modern spectrometers typically lock on the deuterium signal of the solvent, making an internal standard like tetramethylsilane (TMS) optional. Chemical shifts are referenced to the residual CHCl₃ signal at δ 7.26 ppm for ¹H NMR and the CDCl₃ triplet at δ 77.16 ppm for ¹³C NMR.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer, for instance, a 500 MHz instrument for ¹H and 125 MHz for ¹³C, to ensure high resolution and sensitivity.[2]

-

Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and often, 2D correlation spectra (like COSY and HSQC) for unambiguous assignments.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a map of the proton environments. The chemical shift (δ) indicates the electronic environment, the integration gives the proton count, and the multiplicity (splitting pattern) reveals neighboring protons.

Table 1: ¹H NMR Data for this compound in CDCl₃ [2]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| NH -1 | 7.88 | s (broad) | - | 1H |

| H -5 | 7.49 | dd | 8.6, 5.4 | 1H |

| H -7 | 7.04 | dd | 9.7, 2.2 | 1H |

| H -2 | 6.96 | s (broad) | - | 1H |

| H -4 | 6.91 | td | 9.6, 2.2 | 1H |

| CH ₃-8 | 2.34 | s | - | 3H |

Expert Interpretation:

-

N-H Proton (δ 7.88): The indole N-H proton appears as a broad singlet significantly downfield. Its broadness is due to quadrupole broadening from the adjacent ¹⁴N atom and potential solvent exchange. Its downfield position is characteristic of acidic protons on a nitrogen within an aromatic system. In polar solvents like DMSO-d₆, this peak would be expected to shift even further downfield due to hydrogen bonding with the solvent.[3][4]

-

Aromatic Protons (δ 6.91-7.49): The three protons on the benzene ring display complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

H-5 (δ 7.49, dd): This proton is ortho to the fluorine atom and shows a large doublet splitting from the adjacent H-4 (³J_HH = 8.6 Hz) and a smaller doublet splitting from the fluorine atom (³J_HF = 5.4 Hz).

-

H-7 (δ 7.04, dd): Located ortho to the pyrrole ring fusion, this proton is split by the fluorine atom four bonds away (⁴J_HF = 9.7 Hz) and the H-5 proton (⁴J_HH = 2.2 Hz, a smaller meta-coupling).

-

H-4 (δ 6.91, td): This proton experiences coupling to the adjacent H-5 (³J_HH = 9.6 Hz) and a nearly identical coupling to the fluorine atom three bonds away (³J_HF ≈ 9.6 Hz), resulting in a triplet-like appearance. The smaller meta-coupling to H-7 (⁴J_HH = 2.2 Hz) further splits this into a triplet of doublets.

-

-

Pyrrole Ring Proton H-2 (δ 6.96): This proton appears as a slightly broadened singlet. The broadening can arise from long-range coupling to the C3-methyl group. Its chemical shift is typical for the C2-proton of a 3-substituted indole.[5]

-

Methyl Protons (δ 2.34): The C3-methyl group protons appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift around 2.34 ppm is characteristic of a methyl group attached to an electron-rich aromatic ring.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The presence of fluorine introduces characteristic C-F coupling constants, which are invaluable for assignment.

Table 2: ¹³C NMR Data for this compound in CDCl₃ [2]

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling Constant (J_CF, Hz) |

|---|---|---|

| C-6 | 161.10, 159.22 | ¹J_CF ≈ 235 Hz |

| C-7a | 136.29, 136.19 | ²J_CF ≈ 12 Hz |

| C-3a | 125.05 | - |

| C-2 | 121.86 | - |

| C-5 | 119.65, 119.57 | ²J_CF ≈ 10 Hz |

| C-3 | 111.96 | - |

| C-4 | 108.03, 107.83 | ³J_CF ≈ 25 Hz |

| C-7 | 97.42, 97.21 | ³J_CF ≈ 26 Hz |

| C-8 (CH₃) | 9.72 | - |

Note: The original source reports doublets for the fluorine-coupled carbons. The estimated J values are derived from these splittings and typical C-F coupling magnitudes.

Expert Interpretation:

-

C-6 (δ ~160.16): The carbon directly attached to the fluorine atom (C-6) is the most downfield in the aromatic region and is split into a large doublet due to one-bond C-F coupling (¹J_CF). This coupling constant is typically very large (230-260 Hz) and is a definitive indicator of a direct C-F bond.[6]

-

C-7a and C-5 (δ ~136.24 and ~119.61): These carbons are two bonds away from the fluorine (ortho) and are split into smaller doublets by ²J_CF coupling, which is typically in the range of 10-25 Hz.

-

C-4 and C-7 (δ ~107.93 and ~97.32): These carbons are three bonds away (meta) and also show doublet splitting due to ³J_CF coupling, which is often of a similar magnitude to ²J_CF. The significant upfield shift of C-7 is characteristic of its position adjacent to the nitrogen atom.

-

Quaternary Carbons (C-3a, C-3): C-3a is part of the benzene ring, while C-3 is in the pyrrole ring. Their chemical shifts are consistent with their positions within the indole framework.

-

Methyl Carbon C-8 (δ 9.72): The methyl carbon appears far upfield, as is typical for sp³-hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for confirming the presence of key bonds within a molecule.

Predicted IR Absorptions

Table 3: Predicted Characteristic IR Peaks for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| ~3400 | N-H | Stretching | Medium, Sharp |

| 3100-3000 | Aromatic C-H | Stretching | Medium |

| 2950-2850 | Methyl C-H | Stretching | Medium-Weak |

| ~1620, ~1580, ~1460 | Aromatic C=C | Ring Stretching | Strong-Medium |

| ~1250-1100 | C-F | Stretching | Strong |

| ~850-750 | Aromatic C-H | Out-of-plane bend| Strong |

Expert Interpretation:

-

N-H Stretch (~3400 cm⁻¹): A sharp peak in this region is a hallmark of the indole N-H group.[7] Its position and sharpness can be affected by hydrogen bonding in the solid state or in concentrated solutions.

-

C-F Stretch (~1250-1100 cm⁻¹): The presence of a strong absorption band in this region is a critical diagnostic for the fluorine substituent. This bond vibration is often very intense.

-

Aromatic Region: The C=C ring stretching vibrations confirm the presence of the aromatic system. The C-H out-of-plane bending bands in the fingerprint region can provide information about the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its identity and structure.

Methodology: Electron Ionization (EI)

For a small, relatively stable molecule like this compound, Electron Ionization (EI) is a standard method. In this technique, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Predicted Fragmentation Pathway

The fragmentation of indoles is well-documented.[10][11] The molecular ion is typically prominent, and fragmentation often proceeds through pathways that maintain aromatic stability.

Expected Molecular Ion:

-

m/z 149: This corresponds to the molecular weight of C₉H₈FN⁺, the radical cation [M]⁺•.

Key Fragmentation Steps:

-

Loss of a hydrogen radical (H•): Formation of a stable [M-1]⁺ ion (m/z 148), likely through the expansion of the pyrrole ring to a quinolinium-like structure.

-

Loss of acetonitrile (CH₃CN): A common rearrangement for 3-methylindoles can lead to the expulsion of acetonitrile, though less favored than HCN loss from the parent ring.

-

Loss of Hydrogen Cyanide (HCN): This is a classic fragmentation pathway for the indole nucleus, leading to a stable aromatic fragment.[11] For this molecule, this would result in an ion at m/z 122 ([M-HCN]⁺).

Figure 2: Proposed key fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z | Proposed Ion Structure/Formula | Description |

|---|---|---|

| 149 | [C₉H₈FN]⁺• | Molecular Ion (Base Peak) |

| 148 | [C₉H₇FN]⁺ | Loss of a hydrogen radical, likely from the methyl or N-H group |

| 122 | [C₈H₆F]⁺ | Loss of hydrogen cyanide (HCN) from the indole core |

| 108 | [C₇H₅F]⁺• | Loss of acetonitrile (CH₃CN) via rearrangement |

Conclusion

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. ¹H and ¹³C NMR provide a detailed atom-by-atom map of the molecular skeleton, with characteristic chemical shifts and coupling constants (especially C-F couplings) serving as definitive fingerprints. Predicted IR spectroscopy confirms the presence of key functional groups, notably the N-H and C-F bonds. Finally, mass spectrometry validates the molecular weight and reveals a fragmentation pattern consistent with the established behavior of the indole nucleus. Together, these methods form a self-validating system for the comprehensive characterization of this important molecule.

References

- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 2. rsc.org [rsc.org]

- 3. unn.edu.ng [unn.edu.ng]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]

- 9. researchgate.net [researchgate.net]

- 10. scirp.org [scirp.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Fluoro-3-Methyl-1H-Indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-3-methyl-1H-indole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of indole-based molecules, making a detailed understanding of its three-dimensional structure crucial for rational drug design. This guide provides a comprehensive, field-proven methodology for the determination and analysis of the single-crystal X-ray structure of this compound. We will explore the synthesis, crystallization, X-ray diffraction data collection and refinement, and the interpretation of the resulting structural data. Furthermore, this guide will integrate computational methods as a complementary tool for a deeper understanding of the molecule's conformational and electronic properties.

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Chemical modification of the indole ring is a common strategy to optimize biological activity. The introduction of a fluorine atom, in particular, can lead to significant improvements in a molecule's metabolic stability, binding affinity, and lipophilicity.[2] this compound serves as a key building block for a variety of bioactive compounds, including those with potential applications as anticancer and antimicrobial agents.[2] A precise understanding of its crystal structure provides invaluable insights into its steric and electronic properties, which govern its interactions with biological targets.

Synthesis and Crystallization of this compound

A robust and reproducible synthesis is the first critical step in obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway: The Fischer Indole Synthesis

A common and effective method for the synthesis of this compound is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Experimental Protocol:

-

Formation of the Hydrazone:

-

Dissolve 4-fluorophenylhydrazine hydrochloride in a suitable solvent such as ethanol.

-

Add propanal (propionaldehyde) dropwise to the solution while stirring.

-

The reaction is typically stirred at room temperature for 1-2 hours, during which the corresponding hydrazone may precipitate.

-

-

Cyclization:

-

The hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid or sulfuric acid.

-

The mixture is heated to promote the cyclization and formation of the indole ring.

-

Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled and neutralized.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

-

Diagram of the Fischer Indole Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Crystallization Techniques

Growing single crystals of sufficient size and quality is often the most challenging aspect of crystal structure analysis. Several techniques should be systematically explored.

Table 1: Crystallization Methods

| Method | Description | Solvent Systems to Screen |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth. | Dichloromethane, Ethyl acetate, Methanol, Hexane/Ethyl acetate mixtures |

| Vapor Diffusion | A concentrated solution of the compound in a good solvent is placed in a small open vial, which is then placed in a larger sealed container with a poor solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the solution of the compound, inducing crystallization. | Good Solvents: Acetone, DichloromethanePoor Solvents: Hexane, Pentane |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystallization. | Toluene, Ethanol, Acetonitrile |

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, they can be analyzed using single-crystal X-ray diffraction to determine the precise arrangement of atoms in the crystal lattice.

Data Collection

A high-quality crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction intensities.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₈FN |

| Formula Weight | 149.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Note: The values in this table are hypothetical and would be determined experimentally.

Structural Interpretation and Intermolecular Interactions

The refined crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.

Molecular Geometry

Key bond lengths, bond angles, and torsion angles are analyzed to understand the conformation of the molecule. The planarity of the indole ring and the orientation of the methyl and fluoro substituents are of particular interest.

Diagram of the Molecular Structure of this compound:

Caption: Numbering scheme for the atoms in this compound.

Intermolecular Interactions

In the solid state, molecules are held together by a network of intermolecular interactions. Identifying these interactions is crucial for understanding the crystal packing and can provide insights into potential protein-ligand interactions. For this compound, potential interactions include:

-

N-H···π interactions: The indole N-H can act as a hydrogen bond donor to the aromatic system of a neighboring molecule.

-

C-H···F interactions: Weak hydrogen bonds may form between carbon-bound hydrogens and the electronegative fluorine atom.

-

π-π stacking: The planar indole rings can stack on top of each other, stabilized by van der Waals forces.

Diagram of Potential Intermolecular Interactions:

Caption: Potential intermolecular interactions in crystalline this compound.

Computational Analysis as a Complementary Tool

In the absence of experimental crystal data or to further investigate the molecule's properties, computational methods such as Density Functional Theory (DFT) can be employed.

Methodology:

-

Geometry Optimization: The molecular structure of this compound can be optimized in the gas phase to find its lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.

-

Analysis of Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized to understand the molecule's electronic properties and reactivity.

Conclusion

The crystal structure analysis of this compound provides fundamental knowledge for its application in drug design and materials science. This guide has outlined a comprehensive approach, from synthesis and crystallization to X-ray diffraction and computational analysis. By following these methodologies, researchers can obtain a detailed and accurate three-dimensional model of this important fluorinated indole, paving the way for the development of novel and improved therapeutic agents.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). Retrieved from [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

Sources

A Technical Guide to the Theoretical and Computational Investigation of 6-Fluoro-3-methyl-1H-indole: A Molecule of Medicinal Interest

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] The strategic incorporation of fluorine into the indole ring system has emerged as a powerful strategy for fine-tuning the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced therapeutic potential. Fluorine's unique attributes, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence metabolic stability, receptor binding affinity, and lipophilicity.[2] This technical guide provides an in-depth exploration of the theoretical and computational methodologies applied to understand the structural, electronic, and potential biological interactions of a specific fluorinated indole, 6-fluoro-3-methyl-1H-indole. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry in the design and analysis of novel therapeutic agents.

Part 1: Molecular Structure and Quantum Chemical Analysis

A foundational understanding of a molecule's properties begins with a detailed analysis of its three-dimensional structure and electronic landscape. Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for this purpose.

Geometry Optimization: Defining the Molecular Architecture

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. This is achieved through geometry optimization calculations.

Experimental Protocol: DFT Geometry Optimization

-

Input Structure Generation: A 2D or 3D structure of this compound is created using molecular building software.

-

Computational Method Selection:

-

Theory: Density Functional Theory (DFT) is a widely used and accurate method for these calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice.

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, allowing for polarization and diffuse functions that are important for describing the electronic distribution.

-

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are employed to perform the calculations.

-

Execution: The geometry optimization is run, allowing the software to iteratively adjust bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

-

Verification: A frequency calculation is subsequently performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Expected Outcomes and Interpretation:

The geometry optimization will yield precise values for all bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from crystallographic studies of similar indole derivatives to validate the computational model. For instance, studies on related fluorinated indoles have provided detailed crystallographic data that can serve as a benchmark.

Table 1: Predicted Structural Parameters of this compound (Illustrative)

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C2-C3 Bond Length | ~1.38 Å |

| C6-F Bond Length | ~1.36 Å |

| C3-C10 (Methyl) Bond Length | ~1.51 Å |

| C2-N1-C7a Bond Angle | ~108.5° |

| C5-C6-C7 Bond Angle | ~121.0° |

Frontier Molecular Orbital (FMO) Analysis: Unveiling Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).

-

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

Workflow for FMO Analysis

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

Expected Outcomes and Insights:

The FMO analysis will reveal the spatial distribution of the HOMO and LUMO across the this compound molecule. It is anticipated that the HOMO will be localized primarily on the electron-rich pyrrole ring of the indole nucleus, indicating that this region is the most likely site for electrophilic attack. The LUMO is expected to be distributed more across the benzene ring, influenced by the electron-withdrawing fluorine atom.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

-

Red Regions: Indicate areas of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack.

-

Blue Regions: Indicate areas of low electron density (positive electrostatic potential), which are prone to nucleophilic attack.

-

Green/Yellow Regions: Represent areas with neutral or intermediate electrostatic potential.

Workflow for MEP Analysis

Caption: Workflow for Molecular Electrostatic Potential (MEP) analysis.

Expected Outcomes and Interpretation:

The MEP map of this compound is expected to show a region of high negative potential (red) around the nitrogen atom of the pyrrole ring and the fluorine atom, highlighting their nucleophilic character. A region of positive potential (blue) is anticipated around the N-H proton, indicating its susceptibility to deprotonation or hydrogen bonding.

Part 2: Spectroscopic Analysis - Bridging Theory and Experiment

A critical aspect of computational chemistry is the ability to predict spectroscopic properties that can be validated by experimental data. This synergy between theory and experiment provides a high degree of confidence in the computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Computational methods can predict NMR chemical shifts (δ) with reasonable accuracy.

Experimental Data for this compound:

-

¹H NMR (500 MHz, CDCl₃): δ 7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H).

-

¹³C NMR (125 MHz, CDCl₃): δ 161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21, 9.72.

-

¹⁹F NMR (470 MHz, CDCl₃): δ -121.75.

Computational Protocol for NMR Prediction:

-

Optimized Geometry: Use the B3LYP/6-311++G(d,p) optimized structure.

-

NMR Calculation: Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation using a suitable level of theory (e.g., mPW1PW91/6-311+G(2d,p)).

-

Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane for ¹H and ¹³C).

The close agreement between the predicted and experimental NMR spectra would provide strong validation for the computed molecular geometry.

Part 3: Molecular Docking - Exploring Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, allowing for the identification of potential biological targets and the prediction of binding affinities.

Fluorinated indoles have been investigated for a wide range of therapeutic applications, including as anti-cancer, anti-neurodegenerative, and antimicrobial agents.

Potential Biological Targets

Based on the known activities of similar fluorinated indole derivatives, potential biological targets for this compound include:

-

Anti-Cancer: Topoisomerase II, Epidermal Growth Factor Receptor (EGFR) kinase.[3][4]

-

Anti-Neurodegenerative: Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE).[5][6]

-

Antibacterial: DNA gyrase B.[7]

Molecular Docking Workflow

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of this compound is prepared, ensuring correct protonation states and minimizing its energy.

-

Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens and charges are added.

-

Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

-

Docking Simulation: Software such as AutoDock Vina, Glide, or GOLD is used to perform the docking calculations. The software samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are examined.

Workflow for Molecular Docking

Caption: General workflow for a molecular docking study.

Expected Outcomes and Scientific Insights:

Molecular docking studies can provide valuable hypotheses about the mechanism of action of this compound. For example, docking against DNA gyrase B might reveal key hydrogen bonding interactions with active site residues, explaining its potential antibacterial activity.[7] Similarly, docking into the active site of MAO-B could elucidate interactions that lead to its inhibition, suggesting a role in the treatment of neurodegenerative diseases.[5]

Table 2: Illustrative Molecular Docking Results

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| DNA Gyrase B (e.g., 5L3J) | -8.5 | Asp73, Gly77, Ile78 |

| MAO-B (e.g., 2V5Z) | -7.9 | Tyr435, Gln206, Cys172 |

| EGFR Kinase (e.g., 1M17) | -9.2 | Met793, Leu718, Gly796 |

Part 4: Synthesis of this compound

While this guide focuses on theoretical and computational aspects, a brief overview of a plausible synthetic route provides context for the molecule's accessibility for experimental studies. The Fischer indole synthesis is a classic and versatile method for preparing indole derivatives.

Experimental Protocol: Fischer Indole Synthesis (Adapted)

-

Hydrazone Formation: (4-Fluorophenyl)hydrazine is reacted with acetone in the presence of an acid catalyst (e.g., acetic acid) to form the corresponding hydrazone.

-

Cyclization: The hydrazone is heated in the presence of a strong acid or a Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce cyclization and elimination of ammonia, yielding 6-fluoro-2-methyl-1H-indole.

-

Methylation at C3: While the direct methylation of the indole at the 3-position can be challenging, a plausible route involves a Mannich reaction to introduce a dimethylaminomethyl group at C3, followed by reduction.

A more direct, though potentially less regioselective, approach would be the direct fluorination of 3-methyl-1H-indole using an electrophilic fluorinating agent.

Conclusion

The theoretical and computational studies outlined in this guide provide a powerful framework for a comprehensive understanding of this compound. From elucidating its fundamental electronic and structural properties to predicting its interactions with potential biological targets, these in silico methods are invaluable for guiding further experimental research and accelerating the drug discovery process. The synergy between computational predictions and experimental validation is key to unlocking the full therapeutic potential of this and other novel fluorinated indole derivatives.

References

-

Molecular Docking Studies on The Anti-Cancer Activity of Novel Tri-Substituted Fluoro Indole Derivatives Against Human Topoisomerase-Ii Enzyme using In-Silico Methods. (2024). Journal of Manmohan Memorial Institute of Health Sciences, 9(1), 35-42. [Link]

-

Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2025). Frontiers in Chemistry, 13. [Link]

-

Synthesis, antimicrobial activity, and molecular docking study of fluorine-substituted indole-based imidazolines. (2018). Medicinal Chemistry Research, 27(4), 1139-1151. [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2024). International Journal of Molecular Sciences, 25(9), 4992. [Link]

-

Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. (2021). Molecules, 26(16), 4993. [Link]

-

Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy. (2023). European Journal of Medicinal Chemistry, 257, 115540. [Link]

-

Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. (2021). University of South Dakota RED. [Link]

-

In silico screening of indole based iodine-fluorine compounds. Binding... (2025). Molecular Diversity. [Link]

-

Insights into bacterial interactions: Comparing fluorine-containing 1,2,4-triazoles to antibiotics using molecular docking and molecular dynamics approaches. (2024). PLOS ONE, 19(9), e0309930. [Link]

-

Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. (2021). Bioorganic Chemistry, 115, 105221. [Link]

-

Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola. (2022). Journal of Pharmaceutical Research International, 34(34A), 1-8. [Link]

Sources

- 1. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Molecular Docking Studies on The Anti-Cancer Activity of Novel Tri-Substituted Fluoro Indole Derivatives Against Human Topoisomerase-Ii Enzyme using In-Silico Methods | Journal of Manmohan Memorial Institute of Health Sciences [nepjol.info]

- 4. mdpi.com [mdpi.com]

- 5. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]

- 6. Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial activity, and molecular docking study of fluorine-substituted indole-based imidazolines | CoLab [colab.ws]

A Strategic Guide to the Biological Activity Screening of Novel 6-Fluoro-3-methyl-1H-indole Derivatives

Introduction: The Strategic Imperative for Novel Indole Scaffolds in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with profound pharmacological activities.[1] Its remarkable versatility allows it to mimic peptide structures and engage with a wide array of biological targets, leading to the development of drugs across various therapeutic areas, including oncology and infectious diseases.[2] The strategic incorporation of a fluorine atom into pharmacologically active molecules is a well-established method for enhancing key drug-like properties. Fluorine's high electronegativity and small size can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4]

This guide focuses on a novel chemical entity: 6-fluoro-3-methyl-1H-indole . This specific scaffold combines the privileged indole core with two key substitutions: a fluorine atom at the 6-position, which can modulate electronic properties and metabolic fate, and a methyl group at the 3-position, a common substitution in bioactive indoles. While this specific derivative remains largely unexplored, the known bioactivities of structurally related compounds provide a compelling rationale for a comprehensive screening cascade to elucidate its therapeutic potential. This document outlines a multi-pronged strategy for the systematic evaluation of its anticancer, antimicrobial, and anti-inflammatory properties, grounded in established protocols and a deep understanding of the underlying biological mechanisms.

Part 1: Anticancer Activity Screening Cascade

The indole scaffold is a prominent feature in many anticancer agents, targeting various mechanisms such as tubulin polymerization, kinase signaling, and apoptosis induction.[5][6] Notably, derivatives of (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have shown potent cytotoxic activity against metastatic colorectal cancer, including oxaliplatin-resistant cell lines, by targeting microtubules.[6] This provides a strong impetus to investigate the anticancer potential of the this compound core.

Primary Screening: In Vitro Cytotoxicity Assessment

The initial step is to determine the compound's general toxicity against a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[7]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., HCT-116/L colorectal carcinoma, A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of the this compound derivative in the appropriate cell culture medium. Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC50 Values

| Cell Line | Compound | IC50 (µM) |

| HCT-116/L | This compound | 8.5 |

| A549 | This compound | 12.3 |

| MCF-7 | This compound | 15.1 |

Secondary Screening: Mechanism of Action Elucidation

Should the primary screen reveal significant cytotoxic activity, the next logical step is to investigate the underlying mechanism. Based on the activity of similar indole derivatives, two key pathways to investigate are apoptosis induction and tubulin polymerization inhibition.[6][9]

Workflow for Anticancer Screening

Caption: Workflow for anticancer activity screening.

Signaling Pathway: Apoptosis Induction

Caption: Simplified intrinsic apoptosis pathway.

Part 2: Antimicrobial Activity Evaluation

Indole and its derivatives are known to possess antimicrobial properties, often by interfering with bacterial communication systems like quorum sensing and inhibiting biofilm formation.[10] 6-fluoroindole, in particular, has been identified as an antimicrobial agent.[10] Therefore, evaluating the novel this compound derivative for its ability to inhibit bacterial growth is a critical step.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

Experimental Protocol: Broth Microdilution Assay

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[12]

Zone of Inhibition Assay

This is a qualitative method to assess the antimicrobial activity of a compound.

Experimental Protocol: Zone of Inhibition Assay

-

Agar Plate Preparation: Prepare Mueller-Hinton agar plates.

-

Bacterial Lawn: Evenly spread a standardized bacterial suspension over the surface of the agar to create a bacterial lawn.

-

Compound Application: Place a sterile paper disc impregnated with a known concentration of the this compound derivative onto the center of the agar plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the clear zone (zone of inhibition) around the disc where bacterial growth has been inhibited. A larger zone indicates greater antimicrobial potency.

Data Presentation: Hypothetical Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

| S. aureus | 16 | 18 |

| E. coli | 32 | 12 |

Part 3: Anti-inflammatory Potential Assessment

Chronic inflammation is implicated in a wide range of diseases. Many indole-containing compounds exhibit anti-inflammatory effects, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX).

COX-2 Inhibitor Screening Assay

The COX-2 enzyme is a key mediator of inflammation and pain.[10] A fluorometric assay can be used to screen for potential COX-2 inhibitors.

Experimental Protocol: COX-2 Inhibitor Screening Assay

-

Assay Principle: This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX-2 enzyme.

-

Reagents: Utilize a commercial COX-2 inhibitor screening kit which typically includes recombinant human COX-2, a fluorescent probe, and arachidonic acid (the substrate).[10]

-

Reaction Setup: In a 96-well plate, combine the COX-2 enzyme, the test compound at various concentrations, and the fluorescent probe.

-

Initiation and Measurement: Initiate the reaction by adding arachidonic acid. Immediately measure the fluorescence kinetically over a period of 5-10 minutes.

-

Data Analysis: The rate of fluorescence increase is proportional to COX-2 activity. Calculate the percentage of inhibition of COX-2 activity by the test compound compared to a control without the inhibitor. Determine the IC50 value for COX-2 inhibition.

Screening Cascade for Novel Derivatives

Caption: Integrated screening cascade for novel derivatives.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the initial biological activity screening of novel this compound derivatives. By systematically evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents, researchers can efficiently identify promising lead compounds for further development. The proposed workflows and protocols are designed to be self-validating and are grounded in established methodologies, ensuring the generation of reliable and interpretable data. The insights gained from this screening cascade will be invaluable for guiding future structure-activity relationship studies and optimizing the therapeutic potential of this novel class of compounds.

References

-

MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

-

ACS Publications. (2024). Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

-

PubMed. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

-

NIH. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

PubMed. (n.d.). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Retrieved from [Link]

-

Athmic Biotech Solutions. (2023). “Unlocking Anti-Inflammatory Drugs with Biochemical Assays”. Retrieved from [Link]

-

Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Retrieved from [Link]

-

MDPI. (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Retrieved from [Link]

-

Chulalongkorn University. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. escales | Virtual tour generated by Panotour [ub.edu]

- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Fluoroindole CAS#: 399-51-9 [amp.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Chemical Reactivity of the 6-Fluoro-3-methyl-1H-indole Scaffold

Introduction: The Strategic Value of the 6-Fluoro-3-methyl-1H-indole Core

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] The strategic incorporation of fluorine into this privileged structure has become a powerful tool for modulating a molecule's pharmacokinetic and pharmacodynamic properties.[2] The this compound core, in particular, offers a unique combination of features. The fluorine atom at the 6-position significantly alters the electron density of the aromatic system, enhancing metabolic stability and binding affinity, while the methyl group at the 3-position provides a crucial handle for further functionalization and can influence the molecule's interaction with biological targets.[1][3] This guide provides an in-depth exploration of the chemical reactivity of this scaffold, offering insights into the causal factors behind its reaction patterns and providing actionable protocols for its derivatization.

Electronic Landscape and Regioselectivity: The Influence of Fluorine and Methyl Substituents

The reactivity of the this compound scaffold is governed by the interplay of the electron-donating pyrrole ring and the electronic effects of the fluoro and methyl substituents. The indole nitrogen's lone pair of electrons enriches the ring system, making it susceptible to electrophilic attack. The C3 position is typically the most nucleophilic in unsubstituted indoles.[4] However, in our scaffold, the C3 position is occupied by a methyl group.

The 6-fluoro substituent exerts a dual electronic influence: a strong inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R). The inductive effect deactivates the benzene ring towards electrophilic substitution. The 3-methyl group is an electron-donating group through hyperconjugation, which activates the pyrrole moiety. The interplay of these effects dictates the preferred sites of reaction.

For electrophilic aromatic substitution, the most likely positions for attack are the C2, C4, C5, and C7 positions. The relative reactivity of these sites will depend on the specific electrophile and reaction conditions.

Electrophilic Aromatic Substitution: Functionalizing the Core

Electrophilic aromatic substitution remains a primary avenue for elaborating the this compound core.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a robust method for introducing keto functionalities, which can serve as versatile intermediates for further derivatization.[5] While the C3 position is the typical site of acylation in indoles, the presence of the 3-methyl group directs acylation to other positions, most commonly the C2 or C7 position, depending on the catalyst and reaction conditions. A general protocol for the acylation of indoles involves the use of an acyl chloride or anhydride in the presence of a Lewis acid.[6]

Experimental Protocol: Friedel-Crafts Acylation of an Indole Derivative

This protocol is a general method for indole acylation and may require optimization for the this compound scaffold.[6]

-

Reaction Setup: To a solution of the indole (1.0 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid (e.g., AlCl₃, SnCl₄, or TiCl₄) (1.1-2.0 equiv) at 0 °C.

-

Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.1 equiv) to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding it to a mixture of ice and water.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Halogenation

The introduction of a halogen atom onto the indole scaffold opens up possibilities for subsequent cross-coupling reactions. The regioselectivity of halogenation will be influenced by the directing effects of the existing substituents.

Experimental Protocol: Bromination of a 2-Methylindole Derivative

This protocol for the bromination of 2-methylindole can be adapted for the this compound scaffold.

-

Reaction Setup: Dissolve the this compound (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.0 equiv) portion-wise to the solution at room temperature.

-

Reaction Progression: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the brominated product.

N-Functionalization: Modifying the Pyrrole Nitrogen

The N-H proton of the indole is acidic and can be deprotonated with a suitable base to generate a nucleophilic nitrogen anion, which can then be functionalized with various electrophiles.

N-Alkylation

N-alkylation is a common transformation used to introduce alkyl groups, which can block the N-H for other reactions or be a key feature for biological activity.

Experimental Protocol: General N-Alkylation of Indoles [7]

-

Deprotonation: To a solution of this compound (1.0 equiv) in a polar aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH) (1.2 equiv) at 0 °C.

-

Addition of Electrophile: After stirring for 30 minutes, add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 equiv) and allow the reaction to warm to room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Quenching and Workup: Carefully quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Oxidation: Synthesis of Oxindole Derivatives

The oxidation of indoles to 2-oxindoles is a synthetically important transformation, as the oxindole core is present in many biologically active compounds.[8] For 3-substituted indoles, oxidation typically occurs at the C2 position.[8]

Experimental Protocol: Oxidation of a 3-Substituted Indole to a 2-Oxindole [8]

This protocol is a general method and may require optimization.

-

Reaction Setup: Dissolve the this compound (1.0 equiv) in a mixture of acetonitrile and water.

-

Addition of Oxidant: Add an oxidizing agent such as N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA) (2.0-3.0 equiv) to the solution.

-

Reaction Conditions: Stir the reaction at room temperature for several hours to overnight.

-

Workup and Purification: Upon completion, quench any excess oxidant and extract the product into an organic solvent. Wash, dry, and concentrate the organic layer. Purify the resulting 6-fluoro-3-methyl-1,3-dihydro-2H-indol-2-one by column chromatography.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, enabling the introduction of a wide range of substituents onto the indole core.[9] While direct C-H activation is possible, these reactions are often performed on halogenated indole derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-Indole [9]

This protocol assumes a halogen (e.g., Br, I) has been installed on the this compound scaffold.

-

Reaction Mixture: In a reaction vessel, combine the halo-indole (1.0 equiv), a boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere at 80-100 °C for 4-12 hours.

-

Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Cycloaddition Reactions: Expanding the Ring System

The indole nucleus can participate in cycloaddition reactions, offering a route to more complex polycyclic structures. 3-Vinylindoles, for example, can act as dienes in Diels-Alder reactions.[10][11]

Conceptual Workflow: Diels-Alder Reaction of a 3-Vinylindole Derivative

This workflow outlines the general steps to achieve a Diels-Alder reaction with a derivative of the target scaffold.

Caption: Conceptual workflow for a Diels-Alder reaction.

Summary of Reactivity

The chemical reactivity of the this compound scaffold is rich and versatile, offering multiple avenues for derivatization.

| Reaction Type | Primary Position(s) of Reactivity | Key Considerations |

| Electrophilic Substitution | C2, C4, C5, C7 | Regioselectivity is influenced by the interplay of the -I, +R effects of fluorine and the activating effect of the methyl group. |

| N-Functionalization | N1 | Requires a suitable base for deprotonation. |

| Oxidation | C2 | Leads to the formation of the corresponding 2-oxindole. |

| Cross-Coupling | Halogenated positions or direct C-H activation | Requires a transition metal catalyst (e.g., Palladium). |

| Cycloaddition | Requires prior functionalization to create a diene system | Provides access to complex polycyclic structures. |

Conclusion and Future Outlook

The this compound scaffold is a highly valuable building block in contemporary drug discovery and materials science. Its unique electronic properties and multiple points for functionalization allow for the systematic exploration of chemical space. A thorough understanding of its reactivity, as outlined in this guide, is crucial for harnessing its full potential. Future research will likely focus on the development of more selective and efficient methods for C-H functionalization, as well as the exploration of novel cycloaddition pathways to generate increasingly complex and biologically relevant molecules.

References

-

Yao, S. J., Ren, Z. H., Wang, Y. Y., & Guan, Z. H. (2016). Friedel-Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. The Journal of organic chemistry, 81(10), 4226–4234. [Link]

-

ResearchGate. Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

-

MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

-

National Institutes of Health. Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. New Diels–Alder reactions of 3-vinylindoles with an aryne: selective access to functionalized [a]anellated carbazoles. [Link]

-

ACS Publications. The Synthesis of Carbazoles from 3-Vinylindoles with Tetracyanoethylene and Dimethyl Acetylenedicarboxylate. [Link]

-

ACS Publications. Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. [Link]

-

ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

Organic Chemistry Portal. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. [Link]

-

Organic Chemistry Portal. Diels-Alder Reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

YouTube. Friedel Crafts Acylation. [Link]

-

PubMed. Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. [Link]

-

African Rock Art. 6-Fluoroindole. [Link]

-

ResearchGate. Synthesis of new 3-(Trifluoromethyl)-1H-indoles by reduction of trifluoromethyloxoindoles. [Link]

-

National Institutes of Health. 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile. [Link]

-

National Institutes of Health. 6-Fluoro-1H-indole-3-carboxylic acid. [Link]

-

PubChem. 3-bromo-6-fluoro-2-methyl-1H-indole. [Link]

-

National Institutes of Health. 5-Fluoro-3-(1H-indol-3-ylmethyl). [Link]

-

PubChem. 6-Fluoroindole. [Link]

-

Royal Society of Chemistry. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]

-

ACS Publications. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. [Link]

-

YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

-

PubMed. Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings. [Link]

-

Chemistry Stack Exchange. Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. [Link]

-

ACS Publications. Electrophilic Perfluoroalkylating Agents. [Link]

-

Royal Society of Chemistry. Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. [Link]

-

National Institutes of Health. Enantioseparation and Racemization of 3-Fluorooxindoles. [Link]

-

PubChem. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

-

PubChem. 6-Fluoro-2-methyl-1H-indole. [Link]

-

precisionFDA. 6-FLUORO-AMT. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]